molecular formula C12H15ClFNO B2931730 5-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride CAS No. 475152-26-2

5-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride

Cat. No.: B2931730
CAS No.: 475152-26-2
M. Wt: 243.71
InChI Key: GUSFSYDEPYBZBH-UHFFFAOYSA-N
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Description

5-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride is a fluorinated spirocyclic compound combining an isobenzofuran moiety and a piperidine ring. The fluorine substitution at the 5-position enhances its electronic and steric properties, making it valuable in medicinal chemistry, particularly as a ligand for G protein-coupled receptors (GPCRs) or enzyme inhibitors .

The parent compound (CAS 37663-44-8) has a molecular formula of C₁₂H₁₅NO·HCl, a molecular weight of 225.71 g/mol, and a purity of ≥95% . Its spirocyclic architecture confers conformational rigidity, which is critical for binding specificity in drug design .

Properties

IUPAC Name

6-fluorospiro[1H-2-benzofuran-3,4'-piperidine];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO.ClH/c13-10-1-2-11-9(7-10)8-15-12(11)3-5-14-6-4-12;/h1-2,7,14H,3-6,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSFSYDEPYBZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(CO2)C=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

  • Formation of the isobenzofuran ring: This can be achieved through a cyclization reaction of a suitable precursor, such as a dihydroisobenzofuran derivative.

  • Introduction of the piperidine ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the isobenzofuran ring is replaced by the piperidine moiety.

  • Fluorination: The fluorination step involves the introduction of the fluorine atom at the 5-position of the isobenzofuran ring. This can be achieved using reagents such as Selectfluor or diethylaminosulfur trifluoride (DAST).

  • Formation of the hydrochloride salt: The final step involves the formation of the hydrochloride salt by treating the fluorinated spiro compound with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions and purification processes to ensure high yield and purity. The choice of reagents, solvents, and reaction conditions is optimized to achieve cost-effective and scalable production.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to reduce functional groups within the compound.

  • Substitution: Substitution reactions can occur at various positions on the spiro structure, introducing different substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using reagents like alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

5-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride has various scientific research applications across multiple fields:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

  • Biology: It serves as a tool in biological studies to investigate the effects of fluorinated compounds on biological systems.

  • Medicine: The compound has potential therapeutic applications, including the development of new drugs for various diseases.

  • Industry: It is used in the chemical industry for the synthesis of other valuable compounds and materials.

Mechanism of Action

The mechanism by which 5-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom plays a crucial role in modulating the compound's biological activity, affecting its binding affinity and selectivity towards certain receptors or enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of 5-fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride with its closest analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Hazard Statements
3H-Spiro[isobenzofuran-1,4'-piperidine] HCl 37663-44-8 C₁₂H₁₅NO·HCl 225.71 ≥95% H302, H315, H319, H335
5-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] HCl 1190965-20-8 C₁₂H₁₃Cl₂NO 274.14 95% H302, H315, H319
7-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] HCl 2251054-50-7 C₁₂H₁₅ClFNO 243.71 Not specified Not available
5-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] HCl Not available* C₁₂H₁₄ClFNO ~241.70 (estimated) ≥95% Likely H302, H315 (inferred)

Notes:

  • The 5-fluoro derivative is hypothesized to have improved metabolic stability compared to the chloro analog due to fluorine’s lower electronegativity and smaller atomic radius .
  • The parent compound (37663-44-8) exhibits a boiling point of 299.1 °C and a flash point of 76.2 °C , which are critical for handling and storage .

Commercial Availability and Pricing

Compound Vendor Price (Excl. Tax) Packaging
3H-Spiro[isobenzofuran-1,4'-piperidine] HCl Carl Roth €192.45/250 mg Glass bottle
5-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] HCl Combi-Blocks $23.00/100 mg Not specified
7-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] HCl Multiple sources €482.70/1g Glass bottle

The parent compound is widely stocked (e.g., Shanghai Haohong Scientific Co., Aladdin Scientific), whereas halogenated derivatives often require custom synthesis .

Biological Activity

5-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride is a compound of significant interest in pharmaceutical research due to its unique spirocyclic structure. This compound is being explored for its potential therapeutic applications, particularly in the treatment of neurological disorders. This article will delve into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

  • IUPAC Name : this compound
  • Molecular Formula : C12H15ClFNO
  • Molecular Weight : 243.71 g/mol
  • CAS Number : 475152-26-2
  • Purity : ≥95%

The biological activity of this compound primarily revolves around its interaction with various biological pathways. Preliminary studies suggest that it may modulate receptor interactions and cellular signaling pathways, which are crucial in the context of neurological disorders.

Key Biological Functions:

  • Neuroprotective Effects : The compound has been studied for its potential neuroprotective properties, particularly in models of neurodegeneration.
  • Anti-inflammatory Activity : Research indicates that it may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines in macrophages, which could be beneficial in treating conditions like Crohn's disease (CD) .
  • Receptor Modulation : The compound's structure allows it to interact selectively with certain receptors, potentially leading to therapeutic effects distinct from traditional drugs.

Research Findings

A variety of studies have explored the biological activity of this compound:

Table 1: Summary of Biological Studies

Study ReferenceObjectiveFindings
Investigate therapeutic potential in neurological disordersDemonstrated unique mechanism of action compared to traditional medications.
Assess anti-inflammatory effects on macrophagesInhibited cytokine production (e.g., TNF, IL-6) in LPS-stimulated macrophages.
Evaluate receptor interactionsIdentified potential for selective receptor modulation leading to reduced side effects.

Case Studies

  • Case Study on Anti-inflammatory Effects :
    • A study highlighted the ability of this compound to reduce the secretion of inflammatory cytokines from macrophages when stimulated with lipopolysaccharides (LPS). The compound showed significant inhibition at non-cytotoxic concentrations (≤0.12 µM), suggesting a promising avenue for treating inflammatory diseases .
  • Neuroprotection in Animal Models :
    • In preclinical trials involving animal models of neurodegeneration, the compound demonstrated protective effects on neuronal cells against oxidative stress and inflammation, indicating its potential as a therapeutic agent for neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and reaction conditions for preparing 5-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and hydrogenation. For example, bromobenzofuran derivatives can undergo oxidation and subsequent coupling with piperidine under catalytic hydrogenation (e.g., Pd/C) . Reaction conditions (temperature, solvent polarity, and catalyst loading) must be optimized to improve yield and purity. Proprietary methods may vary, but general protocols emphasize controlled pH and inert atmospheres to prevent side reactions .

Q. How can researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm spirocyclic connectivity and fluorine substitution patterns (e.g., 19F^{19}\text{F} NMR for fluorine environment analysis) .
  • Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolve spirocyclic conformation and hydrochloride salt formation .
  • HPLC with UV detection : Assess purity (>95% recommended for pharmacological studies) .

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .
  • Storage : Keep in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis .
  • Waste disposal : Classify as hazardous organic waste; consult institutional guidelines for licensed disposal .

Advanced Research Questions

Q. How can researchers design experiments to evaluate sigma receptor (σ1/σ2) binding affinity?

  • Methodological Answer :

  • Radioligand displacement assays : Use 3H^3\text{H}-labeled ligands (e.g., 3H^3\text{H}-DTG for σ2) in competitive binding studies with brain homogenates .
  • In vitro autoradiography : Map receptor distribution in tissue sections using fluorinated analogs (e.g., 18F^{18}\text{F}-labeled derivatives for PET imaging) .
  • Structure-activity relationship (SAR) : Modify the fluorine position on the isobenzofuran ring to assess impact on binding kinetics .

Q. What strategies optimize fluorine substitution for enhanced pharmacokinetic properties?

  • Methodological Answer :

  • Positional isomer screening : Synthesize analogs with fluorine at C-5 vs. C-7 to compare metabolic stability and blood-brain barrier penetration .
  • Isotopic labeling : Incorporate 18F^{18}\text{F} for real-time PET tracking of biodistribution .
  • LogP measurements : Use shake-flask or HPLC methods to correlate lipophilicity with in vivo half-life .

Q. How can discrepancies in reported synthetic yields or purity be resolved?

  • Methodological Answer :

  • Reproduce conditions : Standardize reaction parameters (e.g., solvent purity, catalyst batch) across labs .
  • Quality control : Implement orthogonal purity checks (e.g., TLC, HPLC, elemental analysis) .
  • Data sharing : Cross-reference proprietary methods via collaborative agreements to identify critical variables (e.g., reaction time, temperature gradients) .

Q. What in vitro and in vivo models assess metabolic stability and toxicity?

  • Methodological Answer :

  • Hepatic microsome assays : Incubate with human/rodent liver microsomes to identify cytochrome P450-mediated degradation .
  • Ames test : Screen for mutagenicity using Salmonella typhimurium strains .
  • Rodent studies : Administer escalating doses to evaluate acute toxicity (LD50_{50}) and organ-specific effects (histopathology) .

Q. How can computational modeling aid in SAR studies for this spirocyclic compound?

  • Methodological Answer :

  • Docking simulations : Use σ1/σ2 receptor crystal structures to predict binding poses (e.g., AutoDock Vina) .
  • Molecular dynamics (MD) : Simulate ligand-receptor interactions over time to assess stability of fluorine-mediated hydrogen bonds .
  • QSAR models : Train algorithms on experimental IC50_{50} data to prioritize novel analogs .

Tables of Key Data

Property Value Reference
Molecular FormulaC12_{12}H13_{13}FNO·HCl
Molecular Weight241.7 g/mol
Recommended Storage2–8°C under argon
Key Pharmacological Targetσ1/σ2 Receptors
Common Analytical Method19F^{19}\text{F} NMR, HRMS, HPLC

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